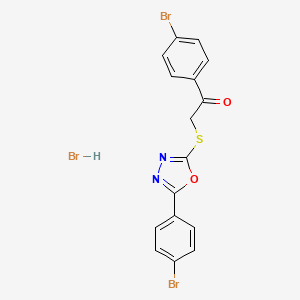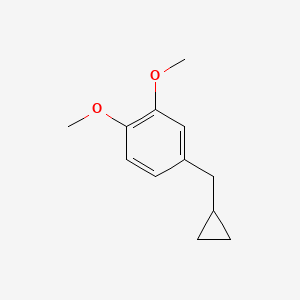![molecular formula C6H12O6 B3268384 D-[1,3-13C2]Glucose CAS No. 478529-30-5](/img/structure/B3268384.png)
D-[1,3-13C2]Glucose
描述
D-[1,3-13C2]Glucose is a stable isotope-labeled form of glucose, where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is particularly useful in metabolic studies and tracer experiments due to its ability to be tracked through various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-[1,3-13C2]Glucose typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through the use of labeled precursors in a multi-step synthesis process. One common method involves the use of carbon-13 labeled formaldehyde in the presence of a catalyst to form the labeled glucose.
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms that can incorporate carbon-13 from labeled substrates into glucose. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
科学研究应用
D-[1,3-13C2]Glucose is widely used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through biochemical pathways.
Biology: Helps in understanding cellular metabolism and the role of glucose in different biological processes.
Medicine: Used in diagnostic imaging techniques such as positron emission tomography (PET) to study glucose metabolism in tissues.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
D-[1,3-13C2]Glucose exerts its effects by participating in the same metabolic pathways as regular glucose. The carbon-13 isotopes allow researchers to track its movement and transformation within the body. The primary pathways involved include glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
相似化合物的比较
D-[1-13C]Glucose: Labeled at the first carbon position.
D-[6-13C]Glucose: Labeled at the sixth carbon position.
D-[1,2-13C2]Glucose: Labeled at the first and second carbon positions.
Uniqueness: D-[1,3-13C2]Glucose is unique due to its specific labeling at the first and third carbon positions, which allows for detailed studies of metabolic pathways that involve these positions. This specificity can provide insights that are not possible with other labeled glucose compounds.
属性
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,4-13C2)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-MMJPJHJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-(1-phenylethyl)-2-sulfanylidene-](/img/structure/B3268301.png)
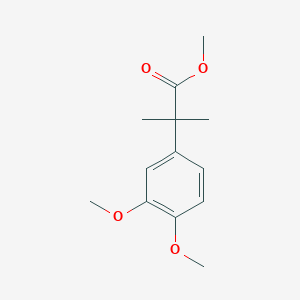
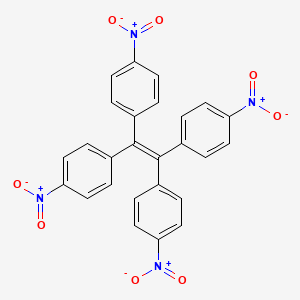
![4-Aminobenzo[b]thiophene-2-carboxylic acid](/img/structure/B3268332.png)
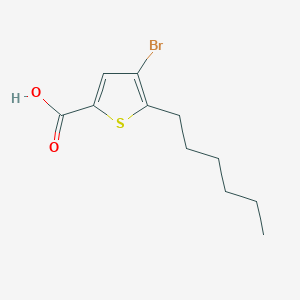
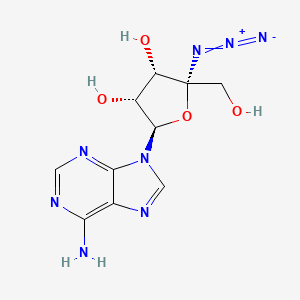
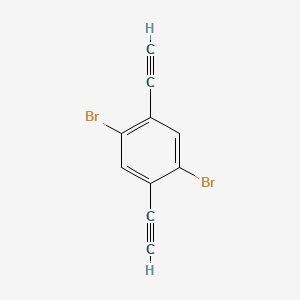
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3268366.png)
![Dipotassium;[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B3268376.png)
![Ethyl 1-cyclopropyl-6,8-difluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B3268397.png)
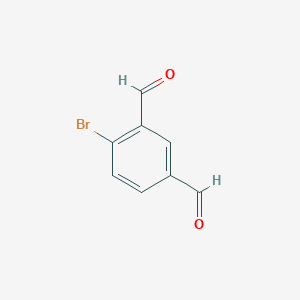
![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
